
4-Propionyl-4'-n-tridecanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propionyl-4’-n-tridecanoyloxyazobenzene is an organic compound with the molecular formula C28H38N2O3 and a molecular weight of 450.6129 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-tridecanoyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride (CH3CH2COCl) and tridecanoic acid (C13H27COOH) in the presence of a suitable catalyst to introduce the propionyl and tridecanoyloxy groups.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-tridecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Propionyl-4’-n-tridecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Na2S2O4 in aqueous solution or H2 with a palladium catalyst.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Propionyl-4’-n-tridecanoyloxyazobenzene has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with tunable properties.
Mecanismo De Acción
The mechanism of action of 4-Propionyl-4’-n-tridecanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans and cis forms. This structural change can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing various biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a tridecanoyloxy group.
4-Propionyl-4’-n-decanoyloxyazobenzene: Similar structure but with a decanoyloxy group instead of a tridecanoyloxy group.
Uniqueness
4-Propionyl-4’-n-tridecanoyloxyazobenzene is unique due to its specific combination of propionyl and tridecanoyloxy groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring precise control over molecular interactions and photoresponsive behavior.
Propiedades
Número CAS |
76204-59-6 |
|---|---|
Fórmula molecular |
C28H38N2O3 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[4-[(4-propanoylphenyl)diazenyl]phenyl] tridecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)4-2/h15-22H,3-14H2,1-2H3 |
Clave InChI |
FFEMJSHTGJQOPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


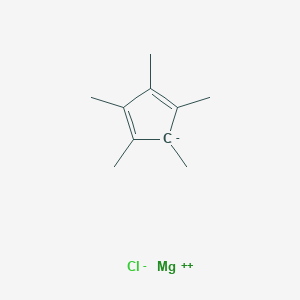

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
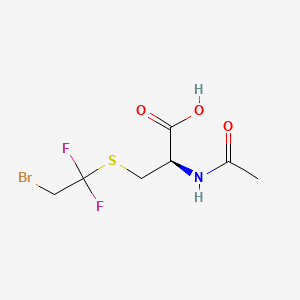
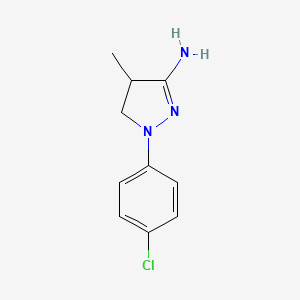
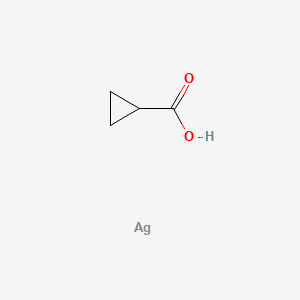
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

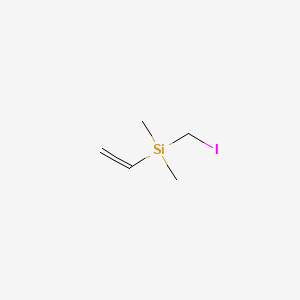

![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

